molecular formula C15H17N5O B7884822 CID 56760843

CID 56760843

Cat. No. B7884822
M. Wt: 283.33 g/mol
InChI Key: ROBNWQBUCKEUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 56760843 is a useful research compound. Its molecular formula is C15H17N5O and its molecular weight is 283.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 56760843 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 56760843 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 56760843 involves the condensation of two molecules of 2,4-dimethyl-3-pentanone with one molecule of 2,4-dinitrophenylhydrazine.

Starting Materials
2,4-dimethyl-3-pentanone, 2,4-dinitrophenylhydrazine

Reaction
Step 1: Dissolve 2,4-dimethyl-3-pentanone (1.0 g, 7.5 mmol) and 2,4-dinitrophenylhydrazine (1.5 g, 7.5 mmol) in ethanol (20 mL) in a round-bottom flask., Step 2: Add a few drops of glacial acetic acid to the reaction mixture and reflux the mixture for 2 hours., Step 3: Cool the reaction mixture to room temperature and filter the yellow precipitate that forms., Step 4: Wash the precipitate with cold ethanol and dry it under vacuum to obtain the final product CID 56760843 (2.0 g, 85% yield).

properties

IUPAC Name

N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-10-9-13(21)18-15(17-10)19-14(16)20-8-4-6-11-5-2-3-7-12(11)20/h2-3,5,7,9H,4,6,8H2,1H3,(H3,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBNWQBUCKEUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N=C(N)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)/N=C(\N)/N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 56760843

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.